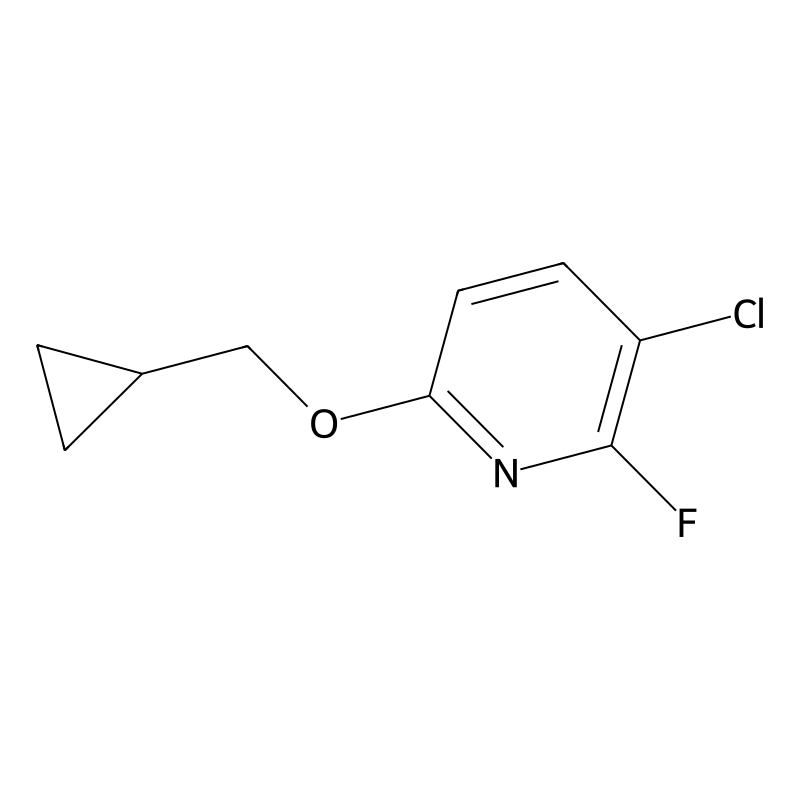

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine is an advanced, orthogonally reactive heteroaryl building block highly valued in pharmaceutical and agrochemical procurement. Featuring a highly electrophilic 2-fluoro position, a cross-coupling-ready 3-chloro group, and a lipophilic 6-cyclopropylmethoxy ether, this compound serves as a versatile tri-functional scaffold [1]. Its specific substitution pattern is engineered to bypass the limitations of symmetric or mono-halogenated pyridines, offering precise regiocontrol and mild activation energies for sequential functionalization in complex multi-step synthesis workflows [2].

Research Fit

Generic substitution with simpler analogs, such as 2,3-dichloro-6-(cyclopropylmethoxy)pyridine or 2,3,6-trifluoropyridine, routinely fails in advanced process environments [1]. Utilizing a 2-chloro analog drastically increases the activation energy required for nucleophilic aromatic substitution (SNAr), forcing harsh thermal conditions that degrade sensitive intermediates. Conversely, replacing the cyclopropylmethoxy group with a standard methoxy group compromises the resulting molecule's lipophilic efficiency and metabolic stability [2]. Procuring this exact 2-fluoro-3-chloro-6-(cyclopropylmethoxy) configuration is essential for maintaining orthogonal reactivity without sacrificing downstream pharmacokinetic properties or process yields.

Substitution Risk

Low-Temperature SNAr Reactivity

The 2-fluoro substituent in 3-chloro-6-(cyclopropylmethoxy)-2-fluoropyridine acts as a highly reactive leaving group for nucleophilic aromatic substitution, significantly lowering the required activation energy compared to its chlorinated counterparts [1]. This allows for rapid coupling with primary and secondary amines at ambient temperatures, whereas the 2,3-dichloro baseline requires prolonged heating, which degrades thermally labile substrates [2].

| Evidence Dimension | SNAr Reaction Temperature and Time |

| Target Compound Data | 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine (20–40°C, 1–2 hours) |

| Comparator Or Baseline | 2,3-Dichloro-6-(cyclopropylmethoxy)pyridine (80–100°C, 12+ hours) |

| Quantified Difference | 60°C reduction in process temperature and 10-fold decrease in reaction time. |

| Conditions | Standard SNAr with primary amines in polar aprotic solvents (e.g., DMF, NMP) with mild base. |

Enables the late-stage functionalization of complex, thermally sensitive APIs without inducing degradation or side reactions.

Orthogonal Reactivity & Chemoselectivity

A critical procurement advantage of this compound is its precisely tuned orthogonal reactivity. The 2-fluoro position selectively undergoes SNAr, leaving the 3-chloro position intact for subsequent transition-metal catalyzed cross-coupling [1]. Comparators like 2,3-difluoropyridines suffer from poor regiocontrol, leading to isomeric mixtures that require chromatographic separation.

| Evidence Dimension | Regioselectivity during initial nucleophilic attack |

| Target Compound Data | 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine (>98% C2 selectivity) |

| Comparator Or Baseline | 2,3-Difluoro-6-(cyclopropylmethoxy)pyridine (<75% C2 selectivity, mixed C2/C3 substitution) |

| Quantified Difference | >23% improvement in regiocontrol, eliminating isomeric impurities. |

| Conditions | Sequential functionalization workflows prior to Pd-catalyzed cross-coupling. |

Eliminates the need for complex protective group strategies and reduces purification bottlenecks in multi-step manufacturing.

Lipophilic Efficiency & Structural Shielding

The inclusion of the 6-cyclopropylmethoxy group provides a distinct physicochemical baseline over simpler alkoxy substituents. It imparts a higher calculated partition coefficient (cLogP) and increased steric bulk, which are critical for optimizing membrane permeability and resisting rapid oxidative metabolism [1]. Procuring the pre-installed cyclopropylmethoxy ether avoids the low-yielding, late-stage etherification of 6-hydroxypyridine intermediates.

| Evidence Dimension | Lipophilic contribution (ΔcLogP) |

| Target Compound Data | 6-cyclopropylmethoxy group (~ +1.2 to +1.5 log units) |

| Comparator Or Baseline | 6-methoxy group (~ +0.2 log units) |

| Quantified Difference | +1.0 to +1.3 log unit increase in lipophilicity with enhanced steric shielding. |

| Conditions | in silico ADME modeling and reverse-phase HPLC retention analysis. |

Accelerates hit-to-lead optimization by providing a pre-installed, metabolically robust lipophilic motif essential for target binding.

Late-Stage Amine Functionalization

Due to the highly electrophilic 2-fluoro position, this compound is the ideal starting material for coupling with complex, thermally sensitive secondary amines or anilines. The ability to perform SNAr at room temperature prevents the degradation of fragile functional groups, making it a superior procurement choice over standard chloro-pyridines [1].

Sequential Orthogonal Scaffold Decoration

In library generation, this building block allows for a step-economical, two-phase functionalization. The 2-position can be modified via nucleophilic attack, followed by palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the inert 3-chloro position, streamlining the synthesis of di-substituted pyridine cores [2].

Agrochemical Lead Optimization

The pre-installed cyclopropylmethoxy group provides optimal lipophilicity and metabolic resistance. Procuring this specific intermediate allows agrochemical researchers to directly integrate a robust ether linkage, improving the environmental stability and target penetration of novel crop protection agents compared to simpler methoxy analogs [3].

Application Fit

References

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types